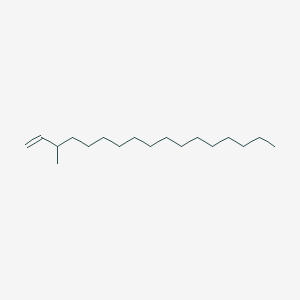
1-Heptadecene, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptadecene, 3-methyl- is an organic compound with the molecular formula C18H36. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the third carbon atom of the heptadecene chain. This compound is part of the larger family of hydrocarbons and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptadecene, 3-methyl- can be synthesized through various methods, including the oligomerization of ethylene and the subsequent isomerization of the resulting linear alpha-olefins. Another common method involves the catalytic dehydrogenation of alkanes, where a suitable catalyst such as platinum or palladium is used under high temperatures and pressures to facilitate the formation of the desired alkene.
Industrial Production Methods: In industrial settings, 1-Heptadecene, 3-methyl- is often produced through the Fischer-Tropsch synthesis, a process that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method allows for the large-scale production of various alkenes, including 1-Heptadecene, 3-methyl-.
Chemical Reactions Analysis
Types of Reactions: 1-Heptadecene, 3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides, alcohols, or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4), often used under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (Cl2, Br2) and halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
1-Heptadecene, 3-methyl- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reference compound in gas chromatography.
Biology: Studied for its role in the biosynthesis of natural products and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a lubricant, plasticizer, and in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Heptadecene, 3-methyl- involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity allows it to interact with enzymes and other biological molecules, potentially affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
1-Heptadecene: A linear alkene with the molecular formula C17H34.
3-Methylheptadecane: A branched alkane with the molecular formula C18H38.
Hexadecane, 2-ethyl-: Another branched hydrocarbon with similar properties.
Uniqueness: 1-Heptadecene, 3-methyl- is unique due to its specific branching and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its linear and saturated counterparts. This uniqueness makes it valuable in various applications where specific reactivity and properties are desired.
Properties
CAS No. |
18435-43-3 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
3-methylheptadec-1-ene |
InChI |
InChI=1S/C18H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h5,18H,2,4,6-17H2,1,3H3 |
InChI Key |
AHKJPJRFUYKSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


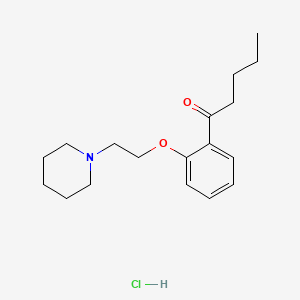

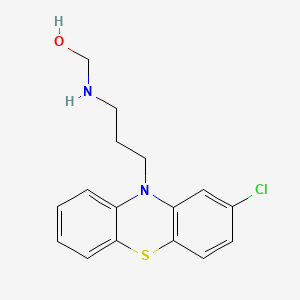
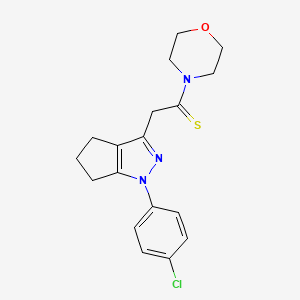
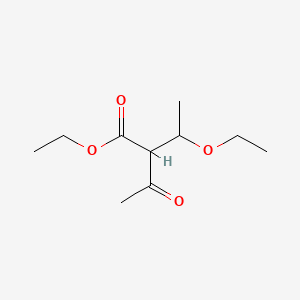



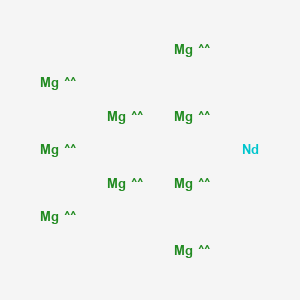

![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)


